![molecular formula C22H30O2 B14501186 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene CAS No. 62897-53-4](/img/structure/B14501186.png)
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzene ring substituted with butoxy and ethoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is removed from this intermediate, yielding the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, and other electrophiles. Reaction conditions typically involve the use of solvents like dichloromethane or chloroform, and catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound would yield a brominated derivative, while oxidation might produce an oxidized form of the compound.
Applications De Recherche Scientifique
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming various substituted products. The specific pathways and molecular targets depend on the nature of the electrophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene: Similar in structure but with an ethynyl group instead of a methylpropyl group.
1-Butoxy-4-[1-(4-methoxyphenyl)-2-methylpropyl]benzene: Similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and synthetic purposes.
Propriétés
Numéro CAS |
62897-53-4 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C22H30O2/c1-5-7-16-24-21-14-10-19(11-15-21)22(17(3)4)18-8-12-20(13-9-18)23-6-2/h8-15,17,22H,5-7,16H2,1-4H3 |
Clé InChI |
CKTALMJGQXQDRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


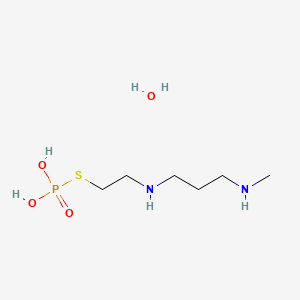
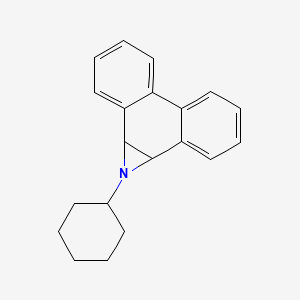
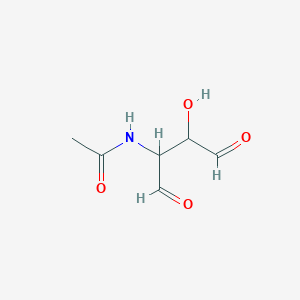
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
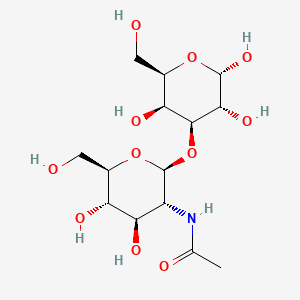
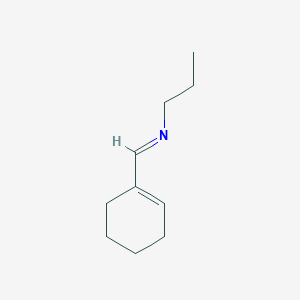
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
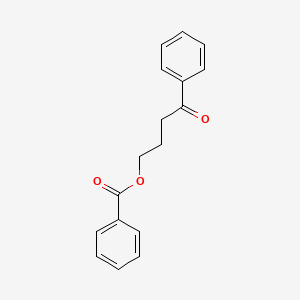
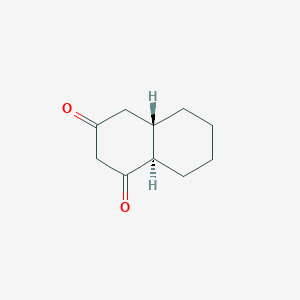
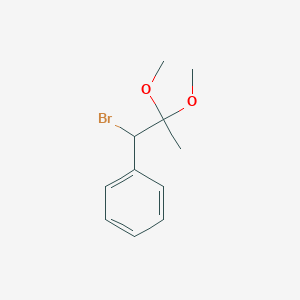
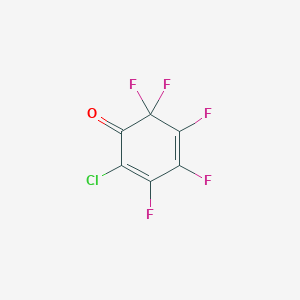

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
